5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine
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Overview
Description
5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C14H21BrN4 and a molecular weight of 325.25 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and purify the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific diseases
Mechanism of Action
The mechanism of action of 5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ribociclib Impurity-1:
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Uniqueness
5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine is unique due to its specific bromine and cyclopentyl substitutions, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C14H21BrN4 |
---|---|
Molecular Weight |
325.25 g/mol |
IUPAC Name |
5-bromo-2-N,4-N-dicyclopentylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H21BrN4/c15-12-9-16-14(18-11-7-3-4-8-11)19-13(12)17-10-5-1-2-6-10/h9-11H,1-8H2,(H2,16,17,18,19) |
InChI Key |
QATIDZKKYWRRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2Br)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.